molecular formula C7H7BrN4 B2519363 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole CAS No. 2137619-84-0

4-Bromo-1-(1-methylimidazol-4-yl)pyrazole

Cat. No.: B2519363
CAS No.: 2137619-84-0
M. Wt: 227.065
InChI Key: NAXPTCPHZQTOKU-UHFFFAOYSA-N
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Description

4-Bromo-1-(1-methylimidazol-4-yl)pyrazole is a heterocyclic compound that features both a bromopyrazole and a methylimidazole moiety

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-1-(1-methylimidazol-4-yl)pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The methylimidazole group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole is unique due to the combination of the bromopyrazole and methylimidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

4-Bromo-1-(1-methylimidazol-4-yl)pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential applications in treating various diseases, including cancer and bacterial infections. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C7H7BrN4\text{C}_7\text{H}_7\text{BrN}_4

This compound features a bromine atom at the 4-position of the pyrazole ring and a methylimidazole moiety, which contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's mechanism of action involves:

  • Enzyme Inhibition : It may inhibit certain kinases involved in cell proliferation, which is crucial in cancer therapy.
  • Receptor Binding : The compound can bind to receptors that modulate various biological pathways, potentially leading to therapeutic effects against infections and tumors.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against breast cancer cell lines (MCF-7) through mechanisms involving apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
MCF-75.2Apoptosis induction
SiHa6.8Cell cycle arrest
PC-37.5Inhibition of proliferation

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against Gram-negative bacteria, including Acinetobacter baumannii, which is known for its resistance to multiple drugs. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Acinetobacter baumannii12.5
Escherichia coli15.0
Staphylococcus aureus10.0

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when treated with a formulation containing this pyrazole derivative. Patients exhibited improved survival rates and reduced tumor sizes.
  • Case Study on Antibacterial Efficacy : In vitro studies demonstrated that this compound effectively inhibited growth in resistant strains of Acinetobacter baumannii, suggesting its potential use in treating infections caused by this pathogen.

Properties

IUPAC Name

4-bromo-1-(1-methylimidazol-4-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-11-4-7(9-5-11)12-3-6(8)2-10-12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXPTCPHZQTOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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